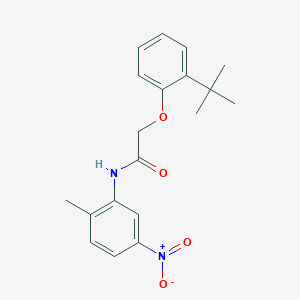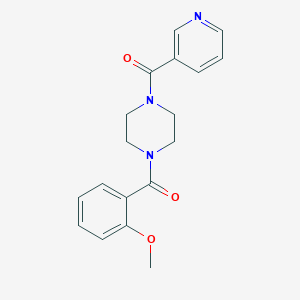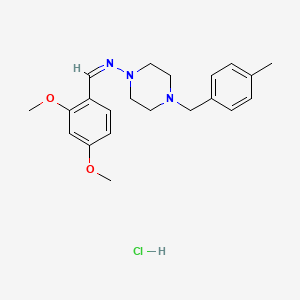
2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves reacting specific thione derivatives with chloroacetamide compounds. These processes are well-documented and utilize methods such as IR, 1H NMR, and mass spectra for structure confirmation. Notable examples include the synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl) acetamide derivatives showing anticancer activity against various cancer types due to their structure and reactivity (Duran & Demirayak, 2012).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been detailed through crystallography and spectroscopy analyses. For example, 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide shows distinct geometrical features, with phenyl and thiazole rings oriented at specific angles, elucidating the interaction patterns that could influence chemical reactivity and biological activity (Saravanan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of the acetamide derivatives under discussion involves interactions with various substituents, leading to the synthesis of compounds with potential biological activities. The reactivity is influenced by the structural composition, such as the presence of thiazole and acetamide groups, which are pivotal in determining the compounds' interaction with biological targets.
Physical Properties Analysis
Physical properties, such as solubility and crystalline structure, play a significant role in the application of these compounds in biological systems. The crystallization behavior and solubility in different solvents can affect the bioavailability and efficacy of the compounds when used as pharmacological agents.
Chemical Properties Analysis
The chemical properties, including acidity constants (pKa) and reactivity with other chemical entities, are crucial for understanding the behavior of these compounds in biological environments. For instance, the pKa determination of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives provides insights into their protonation states, which can influence their interaction with biological molecules and membranes (Duran & Canbaz, 2013).
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research has highlighted the synthesis of thiazole derivatives, including compounds structurally related to 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, for their potential anticancer activities. For instance, Duran and Demirayak synthesized derivatives showing reasonable anticancer activity against various cancer types, particularly melanoma-type cell lines (Duran & Demirayak, 2012). Similarly, Yurttaş et al. reported on compounds bearing different heterocyclic rings with considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antifungal Activities
Compounds synthesized from the base chemical structure have also been evaluated for antimicrobial and antifungal potentials. Saravanan et al. demonstrated significant anti-bacterial and anti-fungal activities in synthesized thiazole derivatives (Saravanan et al., 2010). This suggests their potential application in developing new antimicrobial agents.
Synthesis and Characterization
Significant work has been done on the synthesis and characterization of related compounds, providing a foundation for understanding their chemical properties and potential applications. The determination of acidity constants (pKa) of certain acetamide derivatives by Duran and Canbaz offers insights into their chemical behavior, which is crucial for developing pharmaceutical agents (Duran & Canbaz, 2013).
Optoelectronic Properties
The study of optoelectronic properties of thiazole-based compounds by Camurlu and Guven introduces a potential application in materials science, specifically in conducting polymers for electronic devices (Camurlu & Guven, 2015).
Eigenschaften
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS3/c18-12(9-21-14-15-6-7-19-14)17-13-16-11(8-20-13)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDNMYJPYBXMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5551316.png)
![2-{(1S*,5R*)-3-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-7-oxo-3,6-diazabicyclo[3.2.2]non-6-yl}-N,N-dimethylacetamide](/img/structure/B5551327.png)
![2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5551332.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5551341.png)

![3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5551351.png)
![8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5551359.png)
![1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5551371.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551387.png)
![N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5551388.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5551392.png)

